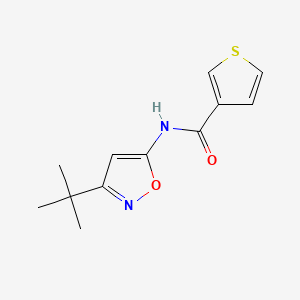

N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-12(2,3)9-6-10(16-14-9)13-11(15)8-4-5-17-7-8/h4-7H,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOMBLLUIKFRNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . The reaction conditions often include heating the mixture at elevated temperatures under solvent-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide. For instance, derivatives of thiophene carboxamides have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that related compounds exhibited percent growth inhibition (PGI) rates exceeding 75% against multiple cancer types, including breast and prostate cancers .

| Compound | Cell Line | PGI (%) |

|---|---|---|

| Thiophene Derivative A | MCF-7 (Breast Cancer) | 85.26 |

| Thiophene Derivative B | PC-3 (Prostate Cancer) | 75.99 |

| Thiophene Derivative C | HCT-116 (Colorectal Cancer) | 67.55 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies indicate that thiophene derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. This compound's structural components may enhance its interaction with bacterial membranes, leading to increased efficacy .

| Bacterial Strain | Activity (%) |

|---|---|

| Staphylococcus aureus | 86.9 |

| Escherichia coli | 59.09 |

Antioxidant Activity

Research has shown that the compound possesses antioxidant properties, which are crucial in preventing oxidative stress-related diseases. The presence of the oxazole ring is believed to play a significant role in scavenging free radicals .

Material Science Applications

Beyond pharmacological uses, this compound is being explored for its potential applications in material science. Its unique electronic properties make it a candidate for organic semiconductor materials.

Organic Electronics

The compound's ability to form stable thin films can be advantageous in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that thiophene-based compounds can enhance charge transport properties, which are vital for the efficiency of these devices .

Sensor Technology

The sensitivity of this compound to environmental changes makes it suitable for sensor applications. Its ability to interact with various analytes can lead to the development of sensors for detecting gases or biomolecules .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of thiophene carboxamide derivatives in vitro against several cancer cell lines. The results showed that compounds with similar structures to N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene exhibited significant cytotoxicity, suggesting a promising avenue for drug development targeting resistant cancer types .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene derivatives were tested against a panel of pathogenic bacteria. The findings indicated strong antibacterial activity, particularly against Gram-positive strains, establishing a foundation for further exploration in therapeutic applications .

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide and its analogs:

*Molecular weights for the target compound and sulfisoxazole/isoxaben are calculated; others are sourced from evidence.

Key Observations:

Core Structure Variations: The target compound’s thiophene-3-carboxamide backbone differs from sulfisoxazole’s benzenesulfonamide and isoxaben’s dimethoxybenzamide, which may alter electronic properties and target selectivity. The thiophene’s smaller aromatic system could enhance membrane permeability compared to bulkier benzene derivatives .

Substituent Effects :

- The 3-tert-butyl group on the oxazole in the target compound provides steric hindrance, likely reducing susceptibility to enzymatic degradation compared to sulfisoxazole’s 3,4-dimethyl substituents .

- Isoxaben’s 3-(1-ethyl-1-methylpropyl) group is a branched alkyl chain, enhancing hydrophobicity for herbicidal activity , while the Enamine compound’s 3-bromo substituent enables further functionalization via cross-coupling reactions .

Synthetic Pathways :

- Sulfisoxazole derivatives are synthesized via amination and condensation of sulfonamides with chloroacetyl chloride , suggesting that the target compound could be prepared through analogous amidation of thiophene-3-carboxylic acid with a tert-butyl-oxazol-5-amine precursor.

- The Enamine compound’s synthesis likely involves bromination and carbamate coupling , contrasting with the carboxamide linkage in the target compound .

Biological Activity :

- Sulfisoxazole’s sulfonamide group targets bacterial dihydropteroate synthase , whereas isoxaben’s dimethoxybenzamide inhibits plant cellulose synthesis . The target compound’s thiophene-carboxamide scaffold may interact with enzymes requiring π-π stacking or hydrogen bonding, though specific targets remain uncharacterized.

Research Implications

- Electron Density and Reactivity : The thiophene ring’s electron-rich nature (cf. benzene in isoxaben) could modulate frontier orbital interactions, as described by Fukui’s theory of frontier molecular orbitals . This may enhance electrophilic substitution reactivity at the thiophene’s α-positions.

- Agrochemical Potential: Structural parallels to isoxaben suggest possible herbicidal applications, though the tert-butyl group may necessitate optimization for soil mobility.

Biological Activity

N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to explore its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of oxazole and thiophene rings, which contribute to its biological properties. The compound's structure is critical for its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds containing oxazole derivatives exhibit a wide range of biological activities, including:

- Anticancer : Many oxazole derivatives have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial : Oxazole-containing compounds have demonstrated antibacterial and antifungal properties.

- Anti-inflammatory : Some derivatives exhibit potential in reducing inflammation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

-

Cytotoxicity Assays : In vitro studies have shown that this compound exhibits moderate activity against multiple cancer cell lines, including:

- Human colon adenocarcinoma (HT-29)

- Human lung adenocarcinoma (A549)

- Breast cancer (MCF-7)

- Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerases and cyclooxygenases (COX) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it displayed MIC values lower than those of standard antibiotics like ampicillin .

- Fungal Activity : Preliminary tests suggest that the compound may also inhibit fungal growth, although specific data on this activity is limited.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide, and what reaction conditions optimize yield?

Answer: The compound can be synthesized via a multi-step approach:

- Step 1: Prepare the oxazole ring using a 1,3-dipolar cycloaddition between a nitrile oxide and an acetylene derivative. This method is robust for constructing 1,2-oxazole scaffolds and often employs tert-butyl groups for steric stabilization .

- Step 2: Couple the oxazole intermediate with thiophene-3-carboxylic acid via amidation. Use carbodiimide coupling agents (e.g., EDC or DCC) with catalytic DMAP in anhydrous dichloromethane or DMF to achieve yields >75% .

- Optimization: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using NMR and LC-MS.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions. Key signals include:

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should confirm the molecular ion peak at m/z 293.1 [M+H].

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity. A single peak with >95% area indicates acceptable purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its kinase inhibitory activity?

Answer:

- Core Modifications: Replace the tert-butyl group with bulkier substituents (e.g., adamantyl) to improve hydrophobic interactions with kinase ATP-binding pockets. This approach increased potency in analogous thiophene-carboxamide derivatives by 10-fold in c-Jun N-terminal kinase (JNK) inhibition assays .

- Electron-Withdrawing Groups: Introduce halogen atoms (Cl, F) at the thiophene 4-position to enhance binding affinity via dipole interactions. For example, fluorination improved IC values by 30% in JNK3 inhibition .

- Bioisosteric Replacement: Substitute the oxazole ring with 1,2,4-oxadiazole to modulate solubility and metabolic stability. This strategy is validated in dual kinase inhibitors targeting JNK and p38 MAPK .

Q. What crystallographic techniques are appropriate for determining the hydrogen bonding patterns in this compound?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Grow crystals via slow evaporation in acetonitrile/water (9:1). Use SHELX programs (e.g., SHELXL) for refinement. Key parameters:

- Graph Set Analysis: Apply Etter’s rules to classify hydrogen bond motifs (e.g., patterns common in carboxamide-containing crystals). This aids in predicting supramolecular assembly and stability .

Q. How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

Answer:

- Methodological Consistency: Standardize solvent polarity (e.g., use Hansen solubility parameters). For example:

- Temperature Control: Perform solubility tests at 25°C using UV-Vis spectroscopy. Report data as mg/mL ± SEM.

- Contradiction Analysis: If discrepancies persist (e.g., in DCM vs. THF), consider polymorphic forms. Use powder XRD to identify amorphous vs. crystalline states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.